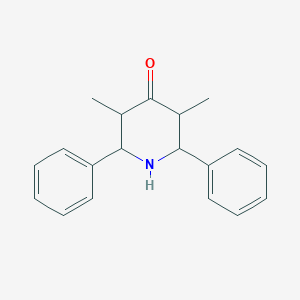

3,5-Dimethyl-2,6-diphenylpiperidin-4-one

描述

Contextualization of Piperidin-4-one Scaffolds in Contemporary Organic and Medicinal Chemistry

The piperidin-4-one nucleus is a cornerstone in the architecture of many biologically active compounds. researchgate.netbiomedpharmajournal.org This six-membered nitrogen-containing heterocyclic ring is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework capable of binding to multiple biological targets. nih.gov Its prevalence is noted in a wide array of pharmaceuticals and natural alkaloids. The versatility of the piperidin-4-one core stems from its utility as an intermediate in the synthesis of more complex molecules and the fact that the core itself can be a key pharmacophore. researchgate.netrjptonline.org

In contemporary medicinal chemistry, these scaffolds are integral to the development of agents with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, analgesic, and anti-inflammatory properties. researchgate.netbiomedpharmajournal.orgnih.gov The carbonyl group at the 4-position and the nitrogen atom within the ring offer reactive sites for chemical modification, allowing chemists to fine-tune the steric and electronic properties of the molecule to enhance its interaction with biological receptors. researchgate.netrjptonline.org

Structural Significance and Distinctive Features of 3,5-Dimethyl-2,6-diphenylpiperidin-4-one

The structure of this compound is characterized by a piperidin-4-one ring substituted with two phenyl groups at the C-2 and C-6 positions and two methyl groups at the C-3 and C-5 positions. Through extensive spectroscopic and crystallographic studies, it has been established that the piperidine (B6355638) ring of this compound predominantly adopts a stable chair conformation. researchgate.netnih.govresearchgate.net

Historical Overview of Academic Research on the this compound Core

The foundational synthesis of substituted piperidin-4-ones, including the 2,6-diphenyl variant, was significantly advanced by the work of Noller and Baliah in 1948. acs.orgnih.gov They developed an improved method for the Mannich reaction, which involves the condensation of a ketone, an aldehyde, and an amine (or ammonia (B1221849) source like ammonium (B1175870) acetate). researchgate.net Their procedure, which utilized glacial acetic acid as a solvent, provided a more efficient route to these heterocyclic ketones with satisfactory yields. researchgate.net

Following this pioneering work, research on this compound and related structures has evolved. Initially, studies focused on the synthesis and basic characterization of these compounds. Over time, the focus expanded to include detailed stereochemical and conformational analysis using advanced techniques like NMR spectroscopy and X-ray crystallography. researchgate.netresearchgate.net In more recent decades, the research trajectory has shifted towards leveraging this well-defined scaffold as a building block for the synthesis of novel derivatives with potential therapeutic applications, reflecting the broader trends in medicinal chemistry. nih.govnih.gov

Research Objectives and Scope of Academic Investigation into this compound

Academic investigations into this compound are primarily driven by two interrelated objectives: its utility as a synthetic intermediate and its potential as a core structure for new biologically active agents.

The main research objectives include:

Synthesis and Optimization: Developing and refining synthetic methodologies, often based on the Mannich reaction, to produce this compound and its analogues in high yields and purity. rjptonline.orgresearchgate.net

Structural and Conformational Analysis: Employing techniques such as ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction to elucidate the precise three-dimensional structure, stereochemistry, and conformational preferences of the molecule. researchgate.netresearchgate.netresearchgate.net

Derivative Synthesis: Using the parent compound as a scaffold to synthesize a library of new molecules by carrying out chemical transformations at the nitrogen atom or the carbonyl group. nih.gov

Biological Evaluation: Screening the synthesized derivatives for a range of biological activities, with a significant focus on anticancer, antimicrobial, and anti-inflammatory properties. The goal is to establish structure-activity relationships (SAR) that can guide the design of more potent and selective compounds. nih.govnih.gov

The scope of this research is largely confined to the laboratory setting, focusing on chemical synthesis, characterization, and preliminary biological screening.

Research Data on this compound and its Analogues

Synthetic Yields

The synthesis of substituted piperidin-4-ones via the Mannich reaction can result in varied yields depending on the specific reactants and conditions.

| Product | Reactants | Solvent | Yield |

| 3,5-Dimethyl-2,6-bis(2,4-dichlorophenyl)piperidin-4-one | 2,4-dichlorobenzaldehyde, 3-pentanone, ammonium acetate | Ethanol | 56% rjptonline.org |

Spectroscopic Data

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure and conformation of these molecules. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Data for 3,5-Dimethyl-2,6-bis(2,4-dichlorophenyl)piperidin-4-one in CDCl₃ rjptonline.org

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Methyl (C3, C5) | 0.90 | Doublet | 6.5 |

| Methine (C3, C5) | 2.72 | Broad Singlet | - |

| Benzylic (C2, C6) | 4.32 | Doublet | 10.0 |

| NH | 1.89 | Singlet | - |

| Aromatic | 7.15-7.39 | Multiplet | - |

Crystallographic Data

Crystal Data for a Derivative, 1,3-Dimethyl-2,6-diphenylpiperidin-4-one researchgate.netnih.gov

| Parameter | Value |

| Formula | C₁₉H₂₁NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9201 (2) |

| b (Å) | 10.9749 (3) |

| c (Å) | 12.8247 (3) |

| α (°) | 80.2961 (12) |

| β (°) | 86.673 (2) |

| γ (°) | 76.4499 (11) |

| Volume (ų) | 798.30 (4) |

Structure

3D Structure

属性

IUPAC Name |

3,5-dimethyl-2,6-diphenylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-13-17(15-9-5-3-6-10-15)20-18(14(2)19(13)21)16-11-7-4-8-12-16/h3-14,17-18,20H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIROHZWSALYAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972538 | |

| Record name | 3,5-Dimethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5707-11-9 | |

| Record name | 3,5-Dimethyl-2,6-diphenyl-4-piperidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC319693 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Classical and Modified Mannich Condensation Approaches for 3,5-Dimethyl-2,6-diphenylpiperidin-4-one Synthesis

The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds, including the piperidin-4-one scaffold. researchgate.netadichemistry.combyjus.comwikipedia.org This three-component condensation reaction typically involves an active hydrogen compound, an aldehyde, and a primary or secondary amine. wikipedia.org In the context of this compound synthesis, a ketone, an aromatic aldehyde, and an ammonia (B1221849) source are utilized.

A common and well-established method for synthesizing substituted 2,6-diarylpiperidin-4-ones is the modified Mannich condensation. rjptonline.orgresearchgate.net This one-pot synthesis involves the reaction of an appropriate ketone, two equivalents of an aromatic aldehyde, and an ammonium (B1175870) salt, which serves as the ammonia source. rjptonline.orgresearchgate.net For the synthesis of the parent compound, this compound, 3-pentanone would be the ketone of choice, reacting with benzaldehyde and ammonium acetate.

The general mechanism of the Mannich reaction begins with the formation of an iminium ion from the aldehyde and the amine. adichemistry.combyjus.comwikipedia.org Concurrently, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion. byjus.comwikipedia.org This sequence of reactions ultimately leads to the formation of the β-amino carbonyl product. The reaction is often carried out in a suitable solvent, such as ethanol, and may require heating to proceed at a reasonable rate. rjptonline.org

Variations of this classical approach have been developed to improve yields and accommodate a wider range of substrates. For instance, the synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl)piperidin-4-one was achieved through a modified Mannich condensation using 2,4-dichlorobenzaldehyde, 3-pentanone, and ammonium acetate in absolute ethanol. rjptonline.org The reaction was initiated with gentle warming and then stirred at a slightly elevated temperature until completion, affording the product in a 56% yield. rjptonline.org

The stereochemistry of the resulting piperidin-4-one ring is an important aspect of these syntheses. Spectroscopic studies, such as NMR, have shown that the piperidine (B6355638) ring in these compounds typically adopts a chair conformation, with the bulky aryl and alkyl substituents occupying equatorial positions to minimize steric hindrance. rjptonline.orgresearchgate.net

Below is a table summarizing representative examples of Mannich condensation for the synthesis of this compound and its analogs.

| Ketone | Aldehyde | Amine Source | Solvent | Conditions | Product | Yield (%) |

| 3-Pentanone | 2,4-Dichlorobenzaldehyde | Ammonium acetate | Ethanol | 35-45 °C | 3,5-Dimethyl-2,6-bis(2,4-dichlorophenyl)piperidin-4-one | 56% rjptonline.orgresearchgate.net |

| Ethyl methyl ketone | Substituted aromatic aldehydes | Ammonium acetate | Not specified | Not specified | 2,6-Diaryl-3-methyl-4-piperidones | Not specified nih.gov |

| 3-Chloro-2-butanone | Benzaldehyde | Ammonium acetate | Ethanol | Heating | 3-Chloro-3-methyl-2,6-diphenylpiperidin-4-one | 80% nih.gov |

| 3-Chloro-2-butanone | p-Chlorobenzaldehyde | Ammonium acetate | Ethanol | Heating | 3-Chloro-3-methyl-2,6-bis(4-chlorophenyl)piperidin-4-one | 75% nih.gov |

Advancements in Green Chemistry Protocols for this compound Production, including Deep Eutectic Solvents

In recent years, there has been a significant push towards developing more environmentally benign synthetic methodologies in chemical synthesis. These "green chemistry" approaches aim to reduce or eliminate the use and generation of hazardous substances. While specific examples focusing solely on the synthesis of this compound using deep eutectic solvents (DES) are not extensively detailed in the provided context, the general principles of green chemistry are being applied to the synthesis of related heterocyclic compounds.

Deep eutectic solvents are a class of ionic fluids that are typically composed of a mixture of a quaternary ammonium salt and a hydrogen bond donor. They are gaining attention as green reaction media due to their low cost, low toxicity, biodegradability, and non-flammability. The use of DES in organic synthesis can lead to improved reaction rates, higher yields, and easier product isolation compared to conventional organic solvents.

While direct application to this compound is not explicitly documented in the search results, the broader context of green synthesis for heterocyclic compounds suggests that the Mannich condensation for piperidin-4-one production is a prime candidate for adaptation to these greener protocols. The key would be to identify a suitable DES that can effectively solvate the reactants and facilitate the reaction, potentially under milder conditions and with improved efficiency.

N-Substitution and N-Functionalization Strategies for this compound Derivatives

The secondary amine nitrogen atom in the this compound scaffold provides a versatile handle for a wide range of N-substitution and N-functionalization reactions. These modifications are crucial for modulating the physicochemical and biological properties of the parent compound.

One of the most common N-functionalization strategies is N-alkylation, which involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through various methods, including reaction with alkyl halides or other alkylating agents. For example, N-propionyl derivatives of this compound have been synthesized and their crystal structures reported. chemrevlett.com

Another important N-functionalization method is the Mannich reaction, which can be applied to the secondary amine of the piperidin-4-one ring itself. This involves reacting the parent piperidin-4-one with formaldehyde and a secondary amine, such as morpholine, to introduce an aminomethyl group at the N-1 position. For instance, 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one was synthesized by treating 3-methyl-2,6-diphenylpiperidin-4-one with formaldehyde and morpholine in a mixture of ethanol and DMF. semanticscholar.org This reaction proceeded with a good yield of 72% after warming and subsequent precipitation. semanticscholar.org

N-acylation is another strategy to introduce functional groups onto the piperidine nitrogen. This can be accomplished by reacting the piperidin-4-one with acylating agents like acid chlorides or anhydrides. For example, N-acyl derivatives of 3-isopropyl-2,6-bis(2'-furyl)piperidin-4-ones have been synthesized. chemrevlett.com Similarly, 1-chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one has been prepared and its crystal structure determined. chemrevlett.com

These N-functionalization strategies allow for the introduction of a wide array of functional groups, including but not limited to, simple alkyl chains, aryl groups, acyl moieties, and more complex heterocyclic systems. The choice of functionalization strategy and the specific reagents used can be tailored to achieve desired properties in the final molecule.

The following table provides examples of N-functionalization reactions of piperidin-4-one derivatives.

| Starting Piperidin-4-one | Reagents | Product |

| 3-Methyl-2,6-diphenylpiperidin-4-one | Formaldehyde, Morpholine | 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one semanticscholar.org |

| This compound | Propionyl chloride (example) | 3,5-Dimethyl-2,6-diphenyl-1-propionyl-piperidin-4-one chemrevlett.com |

| 2,6-Bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one | Chloroacetyl chloride | 1-Chloroacetyl-2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one chemrevlett.com |

Derivatization at the Carbonyl Group: Synthesis of Oximes, Thiosemicarbazones, and Hydrazones of this compound

The carbonyl group at the C-4 position of the this compound ring is a key site for chemical modification, allowing for the synthesis of a variety of derivatives with potentially altered biological activities. Common derivatizations include the formation of oximes, thiosemicarbazones, and hydrazones through condensation reactions with the corresponding nucleophiles.

Oximes: The reaction of this compound with hydroxylamine hydrochloride leads to the formation of the corresponding oxime. This reaction is a standard method for converting ketones to oximes. The synthesis of oxime derivatives of related 2,6-diaryl-3-methyl-4-piperidones has been reported, where the piperidone is reacted with hydroxylamine hydrochloride. nih.gov These reactions are typically carried out in a suitable solvent and may require the presence of a base to neutralize the HCl generated.

Thiosemicarbazones: Thiosemicarbazones are synthesized by the condensation of the piperidin-4-one with thiosemicarbazide. Similar to oxime formation, this reaction involves the nucleophilic attack of the thiosemicarbazide on the carbonyl carbon, followed by dehydration. The synthesis of thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones has been described in the literature. nih.gov

Hydrazones: Hydrazones are formed through the reaction of the carbonyl group with hydrazine (B178648) or its derivatives. For example, phenylhydrazine derivatives of 2,6-diphenylpiperidin-4-ones have been synthesized and their crystal structures reported. chemrevlett.com The reaction of this compound with hydrazine hydrate (B1144303) in diethylene glycol has also been used in the synthesis of the corresponding 3,5-dimethyl-2,6-diphenylpiperidine, where the carbonyl group is completely removed. researchgate.net This suggests that under certain conditions, the initial hydrazone intermediate can undergo further reduction. More specifically, r(2),c(6)-diarylpiperidin-4-one cyanoacetic acid hydrazones have been synthesized and characterized. chemrevlett.com

These derivatizations of the carbonyl group significantly alter the electronic and steric properties of the C-4 position, which can have a profound impact on the molecule's interactions with biological targets.

The table below summarizes the derivatization of the carbonyl group in piperidin-4-one systems.

| Piperidin-4-one Derivative | Reagent | Product Type |

| 2,6-Diaryl-3-methyl-4-piperidones | Hydroxylamine hydrochloride | Oxime nih.gov |

| 2,6-Diaryl-3-methyl-4-piperidones | Thiosemicarbazide | Thiosemicarbazone nih.gov |

| 2,6-Diphenylpiperidin-4-ones | Phenylhydrazine | Phenylhydrazone chemrevlett.com |

| r(2),c(6)-Diarylpiperidin-4-ones | Cyanoacetic acid hydrazide | Cyanoacetic acid hydrazone chemrevlett.com |

| This compound | Hydrazine hydrate | Hydrazone (intermediate) researchgate.net |

Functionalization Approaches for the Phenyl Moieties of this compound

Functionalization of the phenyl rings at the C-2 and C-6 positions of the this compound core structure offers another avenue for creating chemical diversity. This can be achieved either by starting with pre-functionalized benzaldehydes in the initial Mannich condensation or by performing electrophilic aromatic substitution reactions on the parent piperidin-4-one.

The more straightforward and common approach is to utilize substituted benzaldehydes in the synthesis. This allows for the introduction of a wide variety of substituents onto the phenyl rings with good control over their position. For example, the synthesis of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl)piperidin-4-one was accomplished using 2,4-dichlorobenzaldehyde in a modified Mannich reaction. rjptonline.org Similarly, other substituted benzaldehydes such as p-chlorobenzaldehyde, p-fluorobenzaldehyde, p-methylbenzaldehyde, and p-methoxybenzaldehyde have been used to synthesize the corresponding 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones. nih.gov

While direct functionalization of the phenyl rings of this compound is less commonly reported, it is theoretically possible to perform reactions such as nitration, halogenation, or Friedel-Crafts alkylation or acylation. However, the presence of the nitrogen-containing heterocyclic ring could complicate these reactions, potentially leading to a mixture of products or reaction at undesired positions. The choice of reaction conditions would be critical to achieve selective functionalization of the phenyl moieties.

The following table lists examples of substituted benzaldehydes used in the synthesis of functionalized 2,6-diarylpiperidin-4-ones.

| Substituted Benzaldehyde | Resulting Phenyl Moiety |

| 2,4-Dichlorobenzaldehyde | 2,4-Dichlorophenyl rjptonline.org |

| p-Chlorobenzaldehyde | 4-Chlorophenyl nih.gov |

| p-Fluorobenzaldehyde | 4-Fluorophenyl nih.gov |

| p-Methylbenzaldehyde | 4-Methylphenyl (p-tolyl) nih.gov |

| p-Methoxybenzaldehyde | 4-Methoxyphenyl nih.gov |

Stereochemical and Conformational Analysis of 3,5 Dimethyl 2,6 Diphenylpiperidin 4 One and Its Derivatives

Predominant Chair Conformation of the Piperidine (B6355638) Ring and Equatorial Orientations of Substituents in 3,5-Dimethyl-2,6-diphenylpiperidin-4-one

The piperidine ring, the core heterocyclic scaffold of this compound, predominantly adopts a chair conformation. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net This conformation is the most stable arrangement for six-membered rings, minimizing both angular and torsional strain. In this preferred chair conformation, the bulky phenyl groups at the C-2 and C-6 positions, as well as the methyl groups at the C-3 and C-5 positions, consistently occupy equatorial orientations. researchgate.netresearchgate.netrjptonline.orgresearchgate.net This arrangement minimizes steric hindrance between the substituents, which would be significantly greater in an axial orientation.

Proton NMR spectroscopy is a powerful tool for confirming the chair conformation and the equatorial orientation of the substituents in solution. rjptonline.orgresearchgate.net The coupling constants observed between adjacent protons on the piperidine ring are characteristic of their dihedral angles, which are in turn dictated by the ring's conformation. For instance, large coupling constants (typically in the range of 10-13 Hz) are observed between axial-axial protons, while smaller coupling constants (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. The observed coupling patterns in the 1H NMR spectra of this compound and its derivatives are consistent with a chair conformation where the substituents are in equatorial positions. researchgate.netias.ac.in

Investigation of Distorted Chair and Twist-Boat Conformations in N-Substituted and Carbonyl-Functionalized Derivatives

While the parent this compound molecule strongly favors a chair conformation, modifications at the nitrogen atom or the carbonyl group can introduce significant conformational changes. The introduction of substituents on the nitrogen atom (N-substitution) can lead to steric interactions that destabilize the chair conformation, prompting the ring to adopt alternative geometries such as a distorted chair or a twist-boat conformation. researchgate.netchemrevlett.com

For example, N-nitroso derivatives of piperidin-4-ones have been shown to prefer a twist-boat conformation. researchgate.net This is attributed to the steric strain and electronic effects introduced by the N-nitroso group. Similarly, the introduction of bulky N-acyl groups can also lead to deviations from the ideal chair geometry. chemrevlett.com

Furthermore, functionalization of the carbonyl group at the C-4 position can influence the conformational equilibrium. Reactions at the carbonyl, such as the formation of oximes or hydrazones, can alter the steric environment around that part of the ring, potentially favoring non-chair conformations. chemrevlett.com The interplay of steric and electronic factors in these derivatives is complex, and the resulting conformation is often a delicate balance of these competing influences. In some cases, a dynamic equilibrium between different conformations, such as chair and boat forms, may exist in solution. researchgate.net

The following table summarizes the observed conformations in various derivatives:

| Derivative Type | Predominant Conformation |

| This compound | Chair |

| N-Nitroso derivatives | Twist-boat |

| N-Acyl derivatives | Distorted chair or boat |

| Carbonyl-functionalized derivatives | Can favor non-chair conformations |

Quantitative Analysis of Puckering and Asymmetry Parameters of the Heterocyclic Ring in this compound Systems

A more detailed and quantitative description of the piperidine ring's conformation can be obtained through the analysis of puckering and asymmetry parameters, as defined by Cremer and Pople. These parameters provide a precise mathematical description of the three-dimensional shape of a cyclic molecule, moving beyond simple qualitative descriptions like "chair" or "boat."

The puckering parameters (q₂, q₃, and Q) describe the extent and nature of the ring's deviation from planarity. For an ideal chair conformation, the puckering parameters have characteristic values. For instance, in one study of a derivative, the puckering parameters were found to be q₂ = 0.1578 (20) Å and q₃ = -0.5364 (21) Å, which are consistent with a chair conformation. nih.govresearchgate.net

Asymmetry parameters, on the other hand, quantify the degree of symmetry (or lack thereof) in the ring. These parameters can reveal subtle distortions from the ideal, perfectly symmetrical conformations. For example, the smallest asymmetry parameter Δs(N1)=Δs(C4) = 1.97 (16)° has been reported for a derivative, indicating a slight deviation from perfect chair symmetry. nih.govresearchgate.net

These quantitative descriptors are particularly valuable when comparing the conformations of different derivatives or when studying the effects of substituents on the ring's geometry. They allow for a more nuanced understanding of the conformational landscape of these molecules.

The table below provides an example of puckering parameters for a this compound derivative:

| Puckering Parameter | Value |

| q₂ | 0.1578 (20) Å |

| q₃ | -0.5364 (21) Å |

| φ | 176.7 (8)° |

Dihedral Angle Analysis and Spatial Orientations of Aromatic Rings in this compound Derivatives

The spatial orientation of the two phenyl rings attached to the piperidine core is another crucial aspect of the stereochemistry of these compounds. The dihedral angle between the mean planes of these two aromatic rings provides a measure of their relative orientation. This angle is influenced by the conformation of the piperidine ring and any steric interactions between the phenyl groups and other substituents.

In the typical chair conformation with equatorial phenyl groups, the dihedral angle between the two phenyl rings is often in the range of 50-80 degrees. For example, in c-3,t-3-Dimethyl-r-2,c-6-diphenylpiperidin-4-one, the dihedral angle between the two phenyl rings is 57.53 (11)°. nih.gov In another derivative, 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, this angle is reported to be 58.51 (5)°. researchgate.net

The following table presents the dihedral angles between the phenyl rings for a few derivatives:

| Derivative | Dihedral Angle (°) |

| c-3,t-3-Dimethyl-r-2,c-6-diphenylpiperidin-4-one | 57.53 (11) |

| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | 58.51 (5) |

| 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one | 47.5 (1) nih.gov |

| 3-Butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | 72.1 (1) nih.gov |

Stereochemical Elucidation and Assignment of Configuration via Advanced Nuclear Magnetic Resonance Spectroscopy Techniques

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are indispensable for the detailed stereochemical elucidation and assignment of configuration of this compound and its derivatives in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the molecular structure and conformation, two-dimensional (2D) NMR techniques offer a more comprehensive picture.

In addition to these homonuclear correlation techniques, heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton signals with their directly attached carbon atoms (HSQC) or with carbon atoms that are two or three bonds away (HMBC). vicas.org This information is crucial for the unambiguous assignment of all the carbon signals in the ¹³C NMR spectrum.

The combination of these advanced NMR techniques, along with the analysis of coupling constants, provides a robust method for determining the complete three-dimensional structure of these molecules in solution, complementing the information obtained from solid-state X-ray crystallography.

Spectroscopic Characterization and Structural Elucidation of 3,5 Dimethyl 2,6 Diphenylpiperidin 4 One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (¹H NMR, ¹³C NMR, 2D NMR) for Chemical Shift Assignments and Coupling Constant Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of piperidin-4-one derivatives, confirming the presence of a chair conformation for the heterocyclic ring.

¹H NMR Spectroscopy: Proton NMR studies on derivatives such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one reveal that the molecule predominantly exists in a stable chair conformation. In this arrangement, the substituent groups at positions C-2, C-3, C-5, and C-6 are positioned equatorially to minimize steric hindrance. rjptonline.orgresearchgate.net

Key observations from the ¹H NMR spectrum of this derivative include:

Methine Protons (C-2, C-6): The protons attached to the carbons bearing the phenyl groups typically appear as doublets, with their chemical shifts providing information about their environment. For instance, in a dichlorophenyl derivative, these protons are significantly deshielded due to interactions with the ortho-substituted chlorine atoms, which restricts the rotation of the phenyl groups. researchgate.net

Methine Protons (C-3, C-5): The protons adjacent to the carbonyl group often appear as a broad singlet instead of a distinct multiplet, which can also be an effect of restricted rotation within the molecule. rjptonline.orgresearchgate.net

Methyl Protons: The methyl groups at C-3 and C-5 show distinct signals, confirming their presence.

NH Proton: A broad signal corresponding to the N-H proton of the piperidine (B6355638) ring is also typically observed.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the unambiguous identification of the carbonyl carbon, the carbons of the piperidine ring, the methyl carbons, and the carbons of the two phenyl rings.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning specific proton and carbon signals. COSY experiments establish correlations between coupled protons, helping to map out the spin systems within the molecule, while HSQC correlates proton signals with their directly attached carbon atoms, confirming the C-H framework.

Table 1: Representative ¹H NMR Spectral Data for a 3,5-Dimethyl-2,6-diarylpiperidin-4-one Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl Protons | 7.71 | Doublet | 7.0 |

| Phenyl Protons | 7.31 | Doublet | 8.5 |

| H-2, H-6 | 4.32 | Doublet | 10.0 |

| H-3, H-5 | 3.69 | Doublet | 10.4 |

Note: Data corresponds to 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl)piperidin-4-one as a representative example. researchgate.net

Applications of Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the primary functional groups present in 3,5-Dimethyl-2,6-diphenylpiperidin-4-one. The vibrational frequencies of specific bonds provide a molecular fingerprint of the compound. rjptonline.orgresearchgate.net

The key characteristic absorption bands in the IR spectrum include:

N-H Stretch: The stretching vibration of the secondary amine (N-H) in the piperidine ring typically appears as a medium-intensity band in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations from the diphenyl groups are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and piperidine ring protons appear just below 3000 cm⁻¹.

C=O Stretch: The most prominent and easily identifiable peak is the carbonyl (C=O) stretching vibration of the ketone, which occurs in the range of 1680-1725 cm⁻¹. Its precise position can indicate the degree of ring strain and electronic effects.

C=C Stretch: Aromatic C=C bond stretching vibrations from the phenyl rings are found in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond within the piperidine ring is typically observed in the 1000-1250 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Amine) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Ketone) | Stretch | 1680 - 1725 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N (Amine) | Stretch | 1000 - 1250 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis of this compound and its Derivatives

Mass spectrometry (MS) is employed to determine the molecular weight of the title compound and to study its fragmentation patterns, which can further confirm its structure. The molecular formula for this compound is C₁₉H₂₁NO, corresponding to a molecular weight of approximately 279.38 g/mol . nih.gov

In positive-ion mode mass spectrometry, such as electrospray ionization (ESI-MS), the molecular ion is often observed as a protonated species, [M+H]⁺. researchgate.net For the parent compound, this would correspond to a peak at an m/z (mass-to-charge ratio) of approximately 280.

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for piperidin-4-ones involve cleavages of the piperidine ring. The bonds alpha to the nitrogen atom and the carbonyl group are particularly susceptible to fragmentation, leading to the formation of characteristic daughter ions. Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis (if applicable)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the phenyl rings and the carbonyl group.

Studies on structurally similar compounds, such as 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, show characteristic absorption bands in the UV region. For this derivative, two main absorption maxima (λ_max) were observed at approximately 216 nm and 256 nm. iucr.org These absorptions are attributed to π → π* electronic transitions within the aromatic phenyl rings.

Computational and Theoretical Chemistry Studies of 3,5 Dimethyl 2,6 Diphenylpiperidin 4 One

Density Functional Theory (DFT) Calculations for Geometric Optimization, Electronic Structure, and Conformational Energetics

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 3,5-Dimethyl-2,6-diphenylpiperidin-4-one and its analogs, DFT calculations, often using the B3LYP functional with a 6-31G or higher basis set, are employed to determine the most stable three-dimensional structure (geometric optimization) and to analyze its electronic properties. nih.gov

Geometric Optimization and Conformational Analysis: Studies on closely related 2,6-diphenylpiperidin-4-one derivatives consistently show that the piperidin-4-one ring adopts a distorted chair conformation as its most stable form. nih.govnih.gov In this conformation, the bulky phenyl groups at the C2 and C6 positions typically occupy equatorial positions to minimize steric hindrance. nih.gov The methyl groups at C3 and C5 are also generally found in equatorial or pseudo-equatorial orientations. DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. For instance, in the related compound 1,3-Dimethyl-2,6-diphenylpiperidin-4-one, the piperidone ring adopts a chair conformation with all phenyl and methyl substituents in equatorial orientations. nih.gov

Electronic Structure and Frontier Molecular Orbitals: The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A larger energy gap implies higher stability and lower chemical reactivity. For example, calculations on 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one revealed a HOMO-LUMO energy gap of 5.4194 eV, suggesting significant stability. nih.gov DFT studies show that the HOMO is often localized on the piperidine (B6355638) ring, whereas the LUMO can be delocalized over both the piperidine and phenyl rings. iucr.org

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.7791 |

| LUMO Energy | -1.3597 |

| HOMO-LUMO Energy Gap (ΔE) | 5.4194 |

| Global Hardness (η) | 2.7097 |

In Silico Molecular Docking Simulations for Predicting Ligand-Target Interaction Mechanisms with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding interaction mechanisms. For derivatives of this compound, docking simulations are performed to evaluate their binding affinity and mode of interaction with various biological targets, such as enzymes or receptors implicated in diseases like cancer or viral infections. researchgate.netnih.gov

The process involves placing the optimized 3D structure of the piperidone derivative into the active site of a target protein. The simulation then explores various binding poses and scores them based on a scoring function that estimates the binding free energy. ijpbs.com Lower binding energy scores typically indicate a more stable and favorable interaction.

Key findings from docking studies on related piperidin-4-ones include:

Identification of Key Interactions: Simulations reveal the specific amino acid residues in the target's active site that interact with the ligand. These interactions commonly include hydrogen bonds (e.g., with the carbonyl oxygen or N-H group of the piperidone ring) and hydrophobic or van der Waals interactions with the phenyl rings. nih.govijpbs.com

Binding Affinity Prediction: The docking score provides a quantitative estimate of the binding affinity. For example, in a study of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones as potential anti-cancer agents, docking against various myeloma and leukemia-related proteins showed significant binding energies, with compound (V) exhibiting a binding energy of -109.10 kcal/mol with the target 5N21. nih.gov

Structure-Activity Relationship (SAR): By docking a series of related compounds, researchers can establish relationships between structural modifications and binding affinity, guiding the design of more potent inhibitors.

| Compound | Protein Target | Binding Energy (kcal/mol) |

|---|---|---|

| Compound (II) | 6FS1 (Myeloma) | -97.40 |

| Compound (V) | 6FSO (Myeloma) | -95.79 |

| Compound (V) | 6TJU (Leukemia) | -87.11 |

| Compound (V) | 5N21 (NKTL) | -109.10 |

| Compound (V) | 1OLL (NKTL) | -91.34 |

Quantum Chemical Calculations for Reactivity Descriptors and Spectroscopic Property Predictions

Quantum chemical calculations, primarily using DFT, are used to compute a range of "reactivity descriptors" that quantify the chemical behavior of this compound. These descriptors are derived from the electronic structure and provide a theoretical basis for understanding and predicting reactivity. rasayanjournal.co.in

Global Reactivity Descriptors: Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be determined:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power of an atom to attract electrons to itself.

Chemical Hardness (η = (I-A)/2): A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S = 1/η): The reciprocal of hardness; softer molecules are more reactive.

Electrophilicity Index (ω = χ²/2η): A measure of the energy lowering of a system when it accepts electrons.

These descriptors are valuable for comparing the reactivity of a series of compounds and for understanding their behavior in chemical reactions. researchgate.net

Spectroscopic Properties: Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies and, consequently, UV-Visible absorption spectra. nih.gov By calculating the energies of electronic transitions (e.g., from HOMO to LUMO), TD-DFT can predict the wavelength of maximum absorption (λmax). These theoretical predictions can be compared with experimental spectra to validate the computational model and aid in the interpretation of spectral features. iucr.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While specific molecular dynamics (MD) simulation studies on this compound are not extensively reported in the literature, this computational method is highly applicable for studying its dynamic behavior. MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing a detailed picture of conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.gov

An MD simulation of this compound could provide insights into:

Conformational Dynamics: While DFT can find the lowest energy conformation, MD can explore the full conformational landscape. It can simulate the transitions between different chair, boat, or twist-boat conformations of the piperidone ring and assess their relative stabilities at a given temperature.

Solvent Effects: By explicitly including solvent molecules (e.g., water, methanol) in the simulation box, MD can model how solute-solvent interactions influence conformational preferences. nih.govresearchgate.net For example, the presence of a polar solvent could stabilize certain conformations by forming hydrogen bonds with the ketone or amine groups, potentially altering the conformational equilibrium compared to the gas phase. researchgate.net

Flexibility of Substituents: MD simulations can track the rotational freedom and dynamic behavior of the phenyl and methyl substituents, which is crucial for understanding how the molecule might adapt its shape upon binding to a biological target.

Theoretical Models for Structure-Reactivity Correlations in Oxidation Processes involving this compound

Theoretical models can be developed to establish correlations between the molecular structure of this compound and its reactivity in specific chemical processes, such as oxidation. These models often take the form of Quantitative Structure-Property Relationships (QSPR) or Quantitative Structure-Activity Relationships (QSAR).

For oxidation processes, the reactivity is often related to the ease with which the molecule can lose an electron. Therefore, theoretical descriptors calculated from its electronic structure are highly relevant. A theoretical model correlating structure to oxidation potential would typically involve:

Calculating Descriptors: A set of quantum chemical descriptors is calculated for the molecule and its derivatives. Key descriptors for oxidation include the energy of the HOMO (as it relates to ionization potential), Mulliken atomic charges (to identify electron-rich sites), and spin densities of the radical cation formed after one-electron oxidation. mdpi.com

Experimental Data: These theoretical descriptors are then correlated with experimentally measured oxidation potentials for a series of related compounds.

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that links the calculated descriptors to the observed oxidation potential.

Such models provide a deeper understanding of the oxidation mechanism by identifying the key structural and electronic features that govern the reaction. mdpi.com They also enable the prediction of oxidation potentials for new, unsynthesized derivatives, guiding the design of molecules with specific desired electrochemical properties.

Chemical Reactivity and Reaction Mechanisms of 3,5 Dimethyl 2,6 Diphenylpiperidin 4 One

Investigation of Oxidation Reactions of 3,5-Dimethyl-2,6-diphenylpiperidin-4-one and its Kinetic Studies

The oxidation of piperidin-4-one derivatives has been a subject of interest, with studies focusing on the kinetics and mechanisms of these reactions. While direct oxidation studies on this compound are not extensively detailed in the provided search results, valuable insights can be drawn from kinetic studies on closely related compounds, such as its oxime derivatives and other substituted piperidin-4-ones.

Kinetic investigations on the oxidation of 3,5-dimethyl-2,6-diarylpiperidin-4-one oximes by reagents like quinolinium fluorochromate (QFC) and pyridinium (B92312) chlorochromate (PCC) in an aqueous acetic acid medium have been performed. asianpubs.orgasianpubs.org These studies reveal that the reactions are first-order with respect to both the oxidant and the substrate. asianpubs.org The reactions are also acid-catalyzed, and an increase in the dielectric constant of the medium accelerates the reaction rate, suggesting a polar mechanism. asianpubs.org

In the oxidation of 3,5-dimethyl-2,6-diarylpiperidin-4-one oximes with QFC, the stoichiometry of the reaction is 1:1, and the primary product is the corresponding ketone. asianpubs.org The reactivity of these oximes is influenced by the nature of the substituent on the aryl group. For para-substituted compounds, the reactivity sequence is H > 4-Cl > 4-Me > 4-OMe, while for ortho-substituted compounds, it is H > 2-Me > 2-OMe > 2-Cl. asianpubs.org The lower reactivity of ortho-substituted compounds is attributed to steric hindrance, also known as the ortho effect. asianpubs.org

Furthermore, comparative kinetic studies on the oxidation of 2,6-diphenylpiperidine-4-one and 3-methyl-2,6-diphenylpiperidine-4-one by Mn(IV) and Mn(III) in an acidic medium show that these reactions are also first-order. iosrjournals.org The rate of these reactions is directly proportional to the acid concentration. iosrjournals.orgresearchgate.net Interestingly, the presence of a 3-methyl substituent decreases the rate of oxidation. iosrjournals.orgresearchgate.net The oxidation rate is higher with Mn(IV) than with Mn(III). iosrjournals.org

Table 1: Kinetic Data for the Oxidation of Piperidone Derivatives

| Oxidant | Substrate | Order of Reaction | Effect of [Acid] | Effect of Dielectric Constant |

| QFC | 3,5-Dimethyl-2,6-diarylpiperidin-4-one oximes | First order in [oxidant] and [substrate] asianpubs.org | Acid-catalyzed asianpubs.org | Rate increases with increasing dielectric constant asianpubs.org |

| PCC | 3,5-Dimethyl-2,6-diaryl piperidin-4-one oximes | First order in [oxidant] and [substrate] asianpubs.org | Acid-catalyzed asianpubs.org | Rate increases with increasing dielectric constant asianpubs.org |

| Mn(IV) | 3-Methyl-2,6-diphenylpiperidine-4-one | First order iosrjournals.orgresearchgate.net | Rate is directly proportional to [acid] iosrjournals.orgresearchgate.net | Not specified |

| Mn(III) | 3-Methyl-2,6-diphenylpiperidine-4-one | First order iosrjournals.org | Rate is directly proportional to [acid] iosrjournals.org | Not specified |

Reduction Reactions of the Piperidin-4-one Ketone Group

The ketone group at the C-4 position of the piperidine (B6355638) ring is susceptible to reduction. A notable example is the Wolff-Kishner reduction, which converts the ketone into a methylene (B1212753) group. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) in diethylene glycol, followed by treatment with potassium hydroxide, yields 3,5-dimethyl-2,6-diphenylpiperidine. nih.govresearchgate.net This reaction proceeds by heating the piperidone with hydrazine hydrate, followed by refluxing with potassium hydroxide. nih.gov The resulting product, 3,5-dimethyl-2,6-diphenylpiperidine, has a chair conformation for the piperidine ring. nih.govresearchgate.netnih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Substituents

The two phenyl groups attached to the piperidine ring at positions 2 and 6 can undergo electrophilic aromatic substitution reactions. These reactions involve the substitution of a hydrogen atom on the aromatic ring with an electrophile. The substitution pattern is guided by the directing effects of the piperidine ring substituent.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For instance, nitration typically involves the use of a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2) onto the aromatic ring. libretexts.org Sulfonation, which introduces a sulfonic acid group (-SO3H), is often carried out using fuming sulfuric acid and is a reversible reaction. libretexts.org

While specific examples of electrophilic aromatic substitution on this compound are not detailed in the provided search results, the general principles of such reactions on substituted benzenes would apply. The piperidine ring acts as a substituent on the phenyl rings, and its electronic properties will influence the position of substitution (ortho, meta, or para).

Detailed Mechanistic Insights into Key Derivatization Reactions and Transformations

The mechanisms of the reactions involving this compound are rooted in the fundamental principles of organic chemistry.

In the oxidation of the corresponding oximes , the proposed mechanism involves a polar transition state, as indicated by the influence of the solvent's dielectric constant on the reaction rate. asianpubs.org The acid catalysis suggests that protonation of the oxidant or the substrate is a key initial step.

The Wolff-Kishner reduction of the ketone group proceeds through the formation of a hydrazone intermediate. The strong base (potassium hydroxide) then facilitates the removal of a proton from the nitrogen and another from the carbon, leading to the formation of a carbanion. Subsequent protonation and elimination of nitrogen gas result in the formation of the methylene group.

Electrophilic aromatic substitution on the phenyl rings follows the well-established arenium ion mechanism. An electrophile attacks the π-electron system of the benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org A proton is then lost from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

Academic Research on Biological Activity and Interaction Mechanisms in Vitro Studies

Assessment of In Vitro Antioxidant Potency of 3,5-Dimethyl-2,6-diphenylpiperidin-4-one

The antioxidant potential of this compound and its derivatives has been explored through various in vitro assays, which measure the capacity of these compounds to scavenge free radicals. These studies are crucial for understanding their potential role in mitigating oxidative stress, a factor implicated in numerous diseases.

Research into a specific analogue, 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl)piperidin-4-one, utilized 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays to evaluate its antioxidant efficacy. The findings indicated that a concentration greater than 100 µM of the compound was necessary to inhibit 50% of the DPPH and ABTS radicals, suggesting moderate antioxidant activity under the tested conditions.

Further studies on related piperidin-4-one scaffolds have provided insights into the structural features that influence antioxidant capacity. An investigation of 2,6-diphenylpiperidine-4-one and its imine derivatives (oxime and carbothioamide) using the DPPH assay revealed that substitutions on the aryl rings play a significant role. Derivatives containing phenol (B47542) and methoxy (B1213986) groups demonstrated superior antioxidant activity compared to their unsubstituted counterparts. For instance, one compound with these substitutions exhibited an IC50 value (1.84±0.15µg/ml) comparable to the standard antioxidant, ascorbic acid (IC50 1.65± 0.16µg/ml). This enhanced activity is attributed to the greater hydrogen-donating ability of the substituted phenyl rings, which is stabilized by resonance.

The antioxidant activity of an oxime derivative, 3,3-dimethyl 2,6-dimethyl piperidine (B6355638) 4-one oxime, was also assessed. In a superoxide (B77818) radical scavenging assay, this compound showed an IC50 value of 48.41 μg/mL, while the standard, ascorbic acid, had an IC50 of 31.62 μg/mL. The activity was found to be concentration-dependent, indicating a direct relationship between the concentration of the piperidone derivative and its radical scavenging effect.

Table 1: In Vitro Antioxidant Activity of Piperidin-4-one Derivatives

| Compound | Assay | Finding | Reference |

|---|---|---|---|

| 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl)piperidin-4-one | DPPH, ABTS | Required >100 µM to inhibit 50% of radicals | |

| 2,6-diphenylpiperidine-4-one derivatives with phenol and methoxy groups | DPPH | IC50 values ranged from 1.84-4.53 µg/ml, comparable to ascorbic acid | |

| Unsubstituted 2,6-diphenylpiperidine-4-one derivatives | DPPH | IC50 values ranged from 6.46-11.13 µg/ml |

In Vitro Antimicrobial Evaluation of this compound Derivatives (Antibacterial and Antifungal Activity)

The piperidin-4-one scaffold has been extensively used to develop derivatives with potential antimicrobial properties. In vitro evaluations have demonstrated that modifications to the core structure can yield compounds with significant activity against a range of bacterial and fungal pathogens.

One study focused on thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones. These compounds were screened for in vitro antibacterial and antifungal activity and showed promising results. Several of the synthesized thiosemicarbazones exhibited significant antimicrobial activity when compared with the standard drug ampicillin, and notable antifungal activity against various strains when compared with terbinafine.

Similarly, N-hydroxy-2,6-diaryl-3,5-dimethylpiperidin-4-one oximes were synthesized and evaluated for their antibiotic effects using the disc diffusion method. The inhibitory effects of these compounds against bacteria such as Vibro cholerae, Salmonella typhi, Escherichia coli, and Staphylococcus aureus, and fungi like Aspergillus flavus and Microsporum gypseum, were found to be comparable in magnitude to the standard antibiotics used in the study.

Further research on N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one oximes also confirmed their antimicrobial potential. One derivative, compound 32, demonstrated a broad range of antibacterial activity against both gram-positive and gram-negative bacterial strains, with the exception of Escherichia coli. Another compound from the same series, compound 29, exerted strong antifungal activities against Aspergillus flavus and Microsporum gypseum.

Hydrazone derivatives have also shown potent antimicrobial action. A series of novel 3,3-dimethyl-2,6-diphenyl-4-(-2-(2,4,6-trichlorophenyl)hydrazono)piperidines exhibited excellent in vitro antibacterial activity against S. aureus and B. subtilis, and antifungal activity against C. albicans, C. tropicalis, A. niger, and A. flavus.

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

| Derivative Class | Tested Organisms | Activity Compared to Standard | Reference |

|---|---|---|---|

| Thiosemicarbazones of 2,6-diaryl-3-methyl-4-piperidones | Bacteria (various) and Fungi (M. gypseum, M. canis, T. rubrum, C. albicans) | Good activity vs. Ampicillin; Significant activity vs. Terbinafine | |

| N-hydroxy-2,6-diaryl-3,5-dimethylpiperidin-4-one oximes | Bacteria (V. cholerae, S. typhi, E. coli, S. aureus) and Fungi (A. flavus, Mucor, M. gypseum) | Inhibitory effect comparable to standard antibiotics | |

| N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one oximes | Gram-positive and Gram-negative bacteria; Fungi (A. flavus, M. gypseum, Rhizopus) | Wide range of antibacterial activity; Strong antifungal activity |

Studies on the Modulation of Enzyme Activity and Receptor Interactions by this compound Analogues

Research into the analogues of this compound has extended to their interaction with specific biological targets like enzymes and receptors. Molecular docking studies, a computational method used to predict the binding orientation of a small molecule to a protein, have been instrumental in elucidating these interactions.

A study involving a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones investigated their potential as anti-cancer agents by examining their interactions with proteins implicated in various cancers. Molecular docking analyses confirmed that these compounds can bind to target proteins associated with myeloma (6FS1, 6FSO), leukemia (6TJU), and natural killer T-cell lymphoma (5N21, 1OLL). The results indicated that the compounds interact efficiently with the active site residues of these proteins, suggesting a potential mechanism for their observed cytotoxic effects on cancer cell lines.

In another investigation, biologically active (E)-(4-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methyl-2,6-diphenylpiperidin-1-yl)(phenyl)methanone derivatives were synthesized and studied. Molecular docking was performed using the crystal structure of Ribonucleotide Reductase, a crucial enzyme for DNA synthesis and repair, to understand the binding mode of these piperidone derivatives. The study aimed to disclose how the target molecules orient themselves within the active site of the enzyme, providing a basis for their biological activity. These computational studies are vital for guiding the design of more potent and selective enzyme inhibitors based on the piperidin-4-one scaffold.

Exploration of this compound as a Chemical Scaffold for the Design of Biologically Active Molecules

The this compound core structure is recognized as a privileged scaffold in medicinal chemistry. Its rigid, chair-like conformation and multiple sites for chemical modification allow for the synthesis of diverse libraries of compounds with a wide range of biological activities. The versatility of this N-heterocycle has made it a foundational element in the development of novel therapeutic agents.

The piperidone ring is a common feature in many natural alkaloids and has been incorporated into molecules demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and analgesic effects. This broad spectrum of activity underscores the importance of the piperidin-4-one framework in drug discovery.

Research has shown that the piperidin-4-one structure serves as an excellent template for creating new molecules with specific biological targets. For example, studies on antimicrobial derivatives concluded that the 2,6-diaryl-3-methyl-4-piperidone core could be a template for the future development of more potent antimicrobial agents through further modification or derivatization. Similarly, findings from antioxidant studies on piperidin-4-one derivatives are considered useful for designing new and improved antioxidant compounds. The synthesis of these compounds often involves straightforward and high-yield reactions like the Mannich condensation, making the scaffold synthetically accessible for creating highly functionalized derivatives. The ability to modify the scaffold at the nitrogen atom, the C4-carbonyl group, or the adjacent methylene (B1212753) groups provides a strategic advantage for developing new biologically active molecules.

Structure-Activity Relationship (SAR) Studies based on Structural Modifications and In Vitro Biological Responses

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR studies have helped to identify key modifications that enhance their therapeutic potential.

In the context of antioxidant activity, a clear SAR has been established for 2,6-diphenylpiperidine-4-one derivatives. Research demonstrated that the presence of electron-donating groups, such as phenol and methoxy substituents on the aryl rings, leads to significantly better antioxidant potency compared to unsubstituted derivatives. This enhancement is attributed to the increased ability of the molecule to donate a hydrogen atom and stabilize the resulting radical through resonance, a key mechanism for scavenging free radicals.

For antimicrobial activity, SAR studies have indicated that the nature of the substituent at the C-4 position of the piperidone ring is crucial. In a series of 3,3-dimethyl-2,6-diphenyl-4-hydrazonopiperidines, the antimicrobial efficacy was found to vary depending on the nature of the substituent on the attached 2,4,6-trichlorophenyl hydrazine (B178648) moiety. This suggests that modifications at this position directly impact the interaction of the molecule with its microbial targets.

In the development of anti-cancer agents, the substitution pattern on the piperidone ring itself has been shown to be important. A study of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones highlighted the significance of these particular substituents at the C-3 position for achieving cytotoxic effects in cancer cell lines. Such SAR findings are invaluable for the rational design of next-generation compounds, allowing chemists to fine-tune the molecular structure to optimize potency and selectivity for a desired biological response.

Future Perspectives and Advanced Research Avenues for 3,5 Dimethyl 2,6 Diphenylpiperidin 4 One

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of environmentally benign and efficient methods for the synthesis of 3,5-Dimethyl-2,6-diphenylpiperidin-4-one and its derivatives. Traditional methods, such as the Mannich condensation, are being re-evaluated to improve yields, reduce waste, and utilize greener solvents. researchgate.netrjptonline.org

A significant area of advancement lies in the application of deep eutectic solvents (DES) as reaction media. researchgate.netasianpubs.org These solvents, often composed of natural and biodegradable components like glucose, urea, and choline (B1196258) chloride, offer a sustainable alternative to volatile organic compounds. researchgate.netasianpubs.org Research has demonstrated the successful synthesis of various piperidin-4-one derivatives in DES, often with good to excellent yields. researchgate.netasianpubs.org Future work will likely focus on optimizing these DES-based syntheses specifically for this compound to enhance atom economy and simplify purification processes.

Table 1: Comparison of Solvents in Piperidin-4-one Synthesis

| Solvent System | Advantages | Potential for this compound |

| Conventional Organic Solvents | Well-established procedures. | Established baseline for comparison. |

| Deep Eutectic Solvents (e.g., Glucose-Urea) | Inexpensive, effective, and environmentally friendly. asianpubs.org | High potential for developing sustainable synthetic routes. asianpubs.org |

Furthermore, the exploration of catalytic methods, including the use of recoverable and reusable catalysts, presents another promising frontier for sustainable synthesis. researchgate.net

Application of Advanced Spectroscopic and Diffraction Techniques for Deeper Structural Insights

While standard spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR are routinely used to characterize this compound, future research will leverage more advanced analytical methods to gain unprecedented insights into its three-dimensional structure and intermolecular interactions. researchgate.netresearchgate.netasianpubs.org

Single-crystal X-ray diffraction will continue to be a cornerstone for elucidating the precise solid-state conformation of this molecule and its derivatives. nih.govresearchgate.net These studies are crucial for understanding the stereochemistry, including the chair conformation of the piperidine (B6355638) ring and the orientation of the phenyl and methyl substituents. researchgate.netnih.govresearchgate.net

Beyond static structures, advanced NMR techniques, such as two-dimensional NMR (COSY, HMBC, NOESY), can provide detailed information about the connectivity and spatial relationships of atoms within the molecule in solution. researchgate.net Hirshfeld surface analysis is an emerging computational tool that complements diffraction data by providing a visual and quantitative understanding of intermolecular interactions within the crystal lattice, which are critical for crystal packing and physical properties. nih.gov

Table 2: Advanced Analytical Techniques for Structural Elucidation

| Technique | Information Gained | Future Application for this compound |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and conformation. nih.govresearchgate.net | Determining the structure of new derivatives and co-crystals. |

| 2D NMR Spectroscopy | Detailed atomic connectivity and spatial proximity of atoms in solution. researchgate.net | Understanding conformational dynamics and host-guest interactions. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in the solid state. nih.gov | Guiding crystal engineering and predicting solid-state properties. |

Rational Design and High-Throughput Screening of Functionalized Derivatives for Specific Molecular Interactions

The core structure of this compound serves as a versatile scaffold for the rational design of new functionalized derivatives with tailored biological activities. Future research will increasingly focus on designing molecules that can interact with specific biological targets, such as proteins and enzymes. researchgate.netnih.gov

Molecular docking, a computational technique, is a key tool in this endeavor. researchgate.net It allows researchers to predict the binding affinity and orientation of designed molecules within the active site of a target protein, thereby guiding the synthesis of the most promising candidates. researchgate.netnih.gov This approach has been successfully applied to other piperidin-4-one derivatives to identify potential anticancer and antimicrobial agents. researchgate.netnih.gov

While not yet widely reported for this specific compound, high-throughput screening (HTS) methodologies could be employed in the future to rapidly evaluate the biological activity of large libraries of newly synthesized derivatives. The integration of rational design with HTS will accelerate the discovery of novel compounds with specific and potent molecular interactions.

Integration of Multiscale Computational Modeling with Experimental Approaches for Predictive Research

The synergy between computational modeling and experimental work is poised to become a central theme in future research on this compound. Density Functional Theory (DFT) has already proven to be a powerful tool for optimizing the molecular geometry, calculating electronic properties, and predicting the reactivity of this and related compounds. researchgate.netresearchgate.netmdpi.com

Future investigations will likely employ more sophisticated multiscale modeling approaches. frontiersin.org These methods can bridge the gap between the quantum mechanical behavior of electrons and the classical dynamics of larger molecular systems, allowing for the simulation of the compound's behavior in complex biological environments. frontiersin.org For instance, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to study enzymatic reactions or receptor-ligand interactions with high accuracy. frontiersin.org

Table 3: Computational Methods in Predictive Research

| Computational Method | Application | Future Outlook for this compound |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis (HOMO-LUMO), and reactivity prediction. researchgate.netrsc.org | Routine use for characterizing new derivatives and understanding their electronic properties. rsc.org |

| Molecular Docking | Predicting binding modes and affinities to biological targets. researchgate.netnih.gov | Guiding the design of derivatives with specific biological functions. |

| Multiscale Modeling (e.g., QM/MM) | Simulating molecular behavior in complex environments like proteins or membranes. frontiersin.org | Elucidating mechanisms of action and predicting biological activity with greater accuracy. |

By integrating these predictive computational models with empirical data from spectroscopic and biological assays, researchers can develop a deeper understanding of structure-activity relationships and accelerate the design of new materials and therapeutic agents.

Exploration of New Chemical Transformations and Reactivity Profiles

The chemical reactivity of this compound offers a rich landscape for future exploration. The presence of multiple reactive sites—the secondary amine, the carbonyl group, and the α-methylene protons—allows for a wide range of chemical modifications. eurekaselect.comresearchgate.net

Future research will likely focus on exploring novel chemical transformations to create a diverse array of derivatives. This includes the synthesis of various heterocyclic systems by reacting the piperidin-4-one core with different reagents. For example, the synthesis of oximes, semicarbazones, and hydrazones has been reported for related structures, and these can serve as intermediates for further chemical modifications. researchgate.netresearchgate.netsemanticscholar.org

Furthermore, investigating the reactivity of the carbonyl group towards a wider range of nucleophiles and exploring reactions at the α-carbons can lead to the discovery of new molecular scaffolds with unique properties. The development of stereoselective reactions will also be crucial for synthesizing specific isomers with desired biological activities. A deeper understanding of the reactivity profile will not only expand the chemical space accessible from this starting material but also open up new avenues for its application in materials science and medicinal chemistry.

常见问题

Q. What experimental methodologies are recommended for optimizing the synthesis of 3,5-dimethyl-2,6-diphenylpiperidin-4-one derivatives?

To optimize synthesis, employ modified Mannich condensations under anhydrous conditions. Key steps include:

- Reacting N-chloroacetyl intermediates (e.g., N-chloroacetyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one) with heterocyclic thiols (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) in DMF with potassium carbonate as a base .

- Monitor reaction progress via TLC and purify products using dichloromethane extraction .

- Adjust reaction temperature (e.g., 60°C) and stoichiometric ratios (1:1.5 molar ratio of substrate to base) to enhance yield and reduce byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- 1H/13C NMR : Assign proton environments (e.g., methyl groups at δ 1.3–1.5 ppm) and confirm carbonyl (C=O) resonances (δ ~200–210 ppm) .

- X-ray crystallography : Determine molecular conformation and crystal packing using SHELX software for refinement . For example, the piperidine ring adopts a distorted boat conformation with puckering parameters , .

- IR spectroscopy : Identify carbonyl stretching vibrations (~1700 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Use PPE (gloves, goggles) to avoid skin/eye contact (GHS H315/H319).

- In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical advice .

- Store in a well-ventilated area, avoiding ignition sources due to decomposition risks (e.g., CO, NOx release under heat) .

Advanced Research Questions

Q. How can Cremer-Pople coordinates resolve conformational ambiguities in the piperidine ring?

Q. What computational approaches are effective for modeling electronic properties and intermolecular interactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict bond lengths/angles and frontier molecular orbitals (HOMO-LUMO gaps) .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O/N/S) to explain crystal packing . For instance, bifurcated C–H···N/S hydrogen bonds stabilize the lattice .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Cross-validation : Compare NMR-derived torsion angles with X-ray results. Discrepancies may arise from dynamic effects in solution vs. static crystal structures .

- Dynamic NMR : Analyze variable-temperature spectra to detect conformational exchange (e.g., ring puckering) that broadens signals at lower temperatures .

Q. What strategies link structural modifications to antimicrobial activity in piperidin-4-one derivatives?

- Introduce substituents (e.g., benzimidazole, fluorophenyl) at the N-acetyl position to enhance lipophilicity and membrane penetration .

- Correlate dihedral angles of aromatic rings (e.g., 59.7° between phenyl groups) with bioactivity using QSAR models .

- Test minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria to identify structure-activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes